1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine is a complex organic compound featuring a unique structure that combines a cyclopenta[c]pyridazine core with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[c]pyridazine core, which can be synthesized through a cyclocondensation reaction involving appropriate precursors such as cyclopentanone and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a catalyst like acetic acid.
Next, the cyclopropanecarbonyl group is introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an aluminum chloride catalyst. Finally, the piperazine ring is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with piperazine under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-methylpiperazine
- 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-ethylpiperazine
- 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-phenylpiperazine
Uniqueness
Compared to similar compounds, 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine stands out due to the presence of the cyclopropanecarbonyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopropyl-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(11-4-5-11)19-6-8-20(9-7-19)16(22)14-10-12-2-1-3-13(12)17-18-14/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQIXYPWCAAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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